![molecular formula C21H25ClN2O5S B2431302 2-(4-chlorophenyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 922120-80-7](/img/structure/B2431302.png)
2-(4-chlorophenyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
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Description
The compound “2-(4-chlorophenyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide” is a complex organic molecule. It is related to a class of compounds known as isoquinolines . Isoquinolines are a large class of plant alkaloids that display a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of related compounds involves the use of an intramolecular α-amidoalkylation reaction . For example, the synthesis of 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] involved the use of N1, N4-diphenethylterephthalamide and paraformaldehyde in the presence of a catalyst (TfOH/SiO2) .Scientific Research Applications
- Tetrabenazine Synthesis : 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is a key intermediate in the synthesis of tetrabenazine, a medication used to treat hyperkinetic movement disorders such as Huntington’s disease and tardive dyskinesia . Tetrabenazine works by depleting dopamine in nerve terminals, reducing involuntary movements.
- Targeting Cancer Cells : Researchers have explored the potential of isoquinoline derivatives (including 6,7-dimethoxy-3,4-dihydroisoquinoline) as anticancer agents. These compounds exhibit cytotoxic effects on cancer cells, making them interesting candidates for further investigation .
- Vasodilation and Blood Pressure Regulation : Isoquinoline derivatives have been studied for their vasodilatory effects. They may impact blood pressure regulation and cardiovascular health .
- Antibacterial and Antifungal Activity : Some isoquinoline derivatives demonstrate antimicrobial properties. Researchers have investigated their potential as antibacterial and antifungal agents .
- Fluorescent Labels : Isoquinoline-based compounds can serve as fluorescent probes for cellular imaging. Their unique structural features make them useful for visualizing specific cellular components or processes .
- Enzyme Inhibitors : Isoquinoline derivatives, including 6,7-dimethoxy-3,4-dihydroisoquinoline, have been explored as enzyme inhibitors. These compounds can modulate enzymatic activity and may have applications in drug discovery and chemical biology .
Neuropharmacology and Neurological Disorders
Anticancer Research
Cardiovascular Research
Antimicrobial Properties
Molecular Probes and Imaging Agents
Chemical Biology and Enzyme Inhibition
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-19-12-16-7-9-24(14-17(16)13-20(19)29-2)30(26,27)10-8-23-21(25)11-15-3-5-18(22)6-4-15/h3-6,12-13H,7-11,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOZULUCFLMXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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